Cas no 2228546-85-6 (tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate)

Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate is a specialized carbamate derivative featuring a 3,3-dimethylcyclopentyl moiety and a ketone functionality. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. Its tert-butyl carbamate group offers stability under various reaction conditions, while the methyl substitution on the nitrogen enhances steric and electronic properties. The 3,3-dimethylcyclopentyl structure contributes to unique conformational rigidity, potentially influencing selectivity in downstream applications. This compound is suitable for researchers exploring novel synthetic pathways or modifying bioactive scaffolds. Proper handling and storage under inert conditions are recommended to preserve its integrity.
tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate structure
2228546-85-6 structure
Product Name:tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate
CAS No:2228546-85-6
MF:C16H29NO3
MW:283.406365156174
CID:5814967
PubChem ID:165779281
Update Time:2025-06-26

tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate
    • 2228546-85-6
    • EN300-1879854
    • tert-butyl N-[2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl]-N-methylcarbamate
    • Inchi: 1S/C16H29NO3/c1-14(2,3)20-13(19)17(7)16(6,11-18)12-8-9-15(4,5)10-12/h11-12H,8-10H2,1-7H3
    • InChI Key: CCVUGUJNJSBFRL-UHFFFAOYSA-N
    • SMILES: O=CC(C)(C1CCC(C)(C)C1)N(C(=O)OC(C)(C)C)C

Computed Properties

  • Exact Mass: 283.21474379g/mol
  • Monoisotopic Mass: 283.21474379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 46.6Ų

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tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate Related Literature

Additional information on tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate

Introduction to Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2228546-85-6)

Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2228546-85-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The structural features of this molecule, particularly its tert-butyl substituent and the 3,3-dimethylcyclopentyl moiety, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group is a well-known electron-withdrawing substituent that enhances the stability of carbamates through steric hindrance and electronic effects. This characteristic makes the compound particularly useful in synthetic transformations where regioselectivity and stability are crucial. Additionally, the 3,3-dimethylcyclopentyl ring system introduces a rigid framework that can influence the conformational preferences and interactions of the molecule with biological targets. These structural elements collectively contribute to the compound's potential utility in drug design and development.

In recent years, there has been significant interest in carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable candidates for therapeutic intervention. For instance, carbamate derivatives have been explored as potential treatments for neurological disorders, inflammatory conditions, and metabolic diseases. The specific combination of functional groups in Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate suggests that it may possess unique pharmacological properties that could be exploited for therapeutic purposes.

One of the most compelling aspects of this compound is its potential as a building block in medicinal chemistry. The presence of both a carbamate moiety and a tertiary amine group provides multiple sites for chemical modification, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to increased interest in carbamate derivatives as scaffolds for drug discovery. Recent studies have demonstrated that carbamates can serve as effective intermediates in the synthesis of more complex molecules with enhanced biological activity. The structural motifs present in Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate align well with these trends, making it a promising candidate for further exploration.

The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of the tert-butyl group and the 3,3-dimethylcyclopentyl ring necessitates precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, may be employed to achieve these objectives. The development of efficient synthetic routes is crucial not only for academic research but also for industrial applications where scalability and cost-effectiveness are paramount.

From a computational chemistry perspective, the study of Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate can provide valuable insights into its electronic structure and reactivity. Molecular modeling techniques have become indispensable tools in modern drug discovery, allowing researchers to predict how a molecule will interact with biological targets at the atomic level. By leveraging computational methods, scientists can optimize the structure of this compound to enhance its binding affinity and selectivity. Such efforts are essential for translating laboratory findings into viable therapeutic agents.

The pharmacokinetic properties of carbamates are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its clinical efficacy and safety profile. The structural features of Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate, including its size and lipophilicity, are expected to influence its ADME characteristics. Further studies are needed to elucidate these properties through experimental assays and computational modeling.

In conclusion,Tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2228546-85-6) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer potential advantages in drug design and development, while its synthetic challenges underscore the sophistication required in modern organic synthesis. As research continues to uncover new applications for carbamate derivatives,this compound is poised to play an important role in advancing our understanding of medicinal chemistry and therapeutic intervention.

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